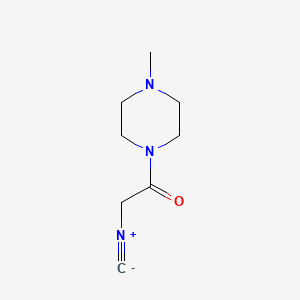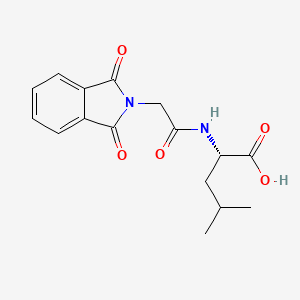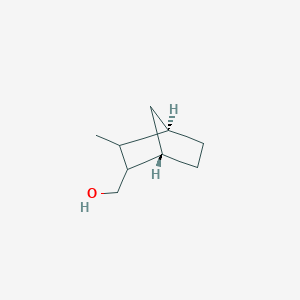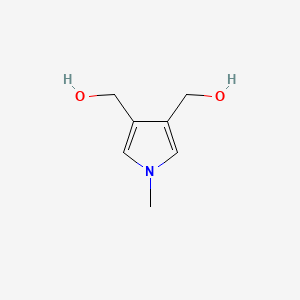![molecular formula C22H21N5O3 B7885477 6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline](/img/structure/B7885477.png)
6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline
概要
説明
ポリクオタニウム-10は、一般的にPQ-10と呼ばれ、ヒドロキシエチルセルロースのポリマー性第4級アンモニウム塩です。優れたコンディショニング、帯電防止、皮膜形成、増粘、固定化特性により、化粧品やパーソナルケア製品で広く使用されています .
製造方法
合成経路と反応条件
ポリクオタニウム-10は、ヒドロキシエチルセルロースと第4級アンモニウム化合物を反応させて合成されます。反応は通常、次の手順を含みます。
ヒドロキシエチルセルロースの活性化: ヒドロキシエチルセルロースを水に溶解して溶液を形成します。
第4級アンモニウム化反応: トリメチルアンモニウムクロリドなどの第4級アンモニウム化合物をヒドロキシエチルセルロース溶液に加えます。反応はアルカリ性条件下で行われ、通常は水酸化ナトリウムを添加します。
工業生産方法
ポリクオタニウム-10の工業生産は、同様の手順に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
大規模混合: ヒドロキシエチルセルロースと第4級アンモニウム化合物を大型反応器で混合します。
制御された反応条件: 一貫した製品品質を確保するために、反応を注意深く制御します。温度、pH、反応時間などのパラメーターが最適化されます。
科学的研究の応用
ポリクオタニウム-10は、幅広い科学研究に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
Polyquaternium-10 is synthesized by reacting hydroxyethyl cellulose with a quaternary ammonium compound. The reaction typically involves the following steps:
Activation of Hydroxyethyl Cellulose: Hydroxyethyl cellulose is dissolved in water to form a solution.
Quaternization Reaction: A quaternary ammonium compound, such as trimethyl ammonium chloride, is added to the hydroxyethyl cellulose solution. The reaction is carried out under alkaline conditions, usually with the addition of sodium hydroxide.
Purification: The resulting product is purified by precipitation, filtration, and drying to obtain Polyquaternium-10 in a powder form.
Industrial Production Methods
Industrial production of Polyquaternium-10 follows similar steps but on a larger scale. The process involves:
Large-Scale Mixing: Hydroxyethyl cellulose and the quaternary ammonium compound are mixed in large reactors.
Controlled Reaction Conditions: The reaction is carefully controlled to ensure consistent product quality. Parameters such as temperature, pH, and reaction time are optimized.
Purification and Drying: The product is purified using industrial filtration and drying techniques to obtain Polyquaternium-10 in bulk quantities.
化学反応の分析
反応の種類
ポリクオタニウム-10は主に以下のタイプの反応を起こします。
置換反応: 第4級アンモニウム基は、他のアニオン性化合物との置換反応に参加することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アニオン性界面活性剤や他の負に帯電した種が含まれます。これらの反応は通常、室温の水溶液中で行われます。
生成される主な生成物
置換反応: 主な生成物は、特性が改変された置換されたポリクオタニウム-10誘導体です。
作用機序
ポリクオタニウム-10は、主にカチオン性によってその効果を発揮します。正に帯電した第4級アンモニウム基は、髪や皮膚タンパク質などの負に帯電した表面と相互作用します。この相互作用により、表面をコンディショニングして保護する薄い膜が形成されます。生物医学的用途では、生体適合性とレオロジー特性により、眼科用デバイスに適しています .
類似化合物の比較
類似化合物
ポリクオタニウム-10の独自性
ポリクオタニウム-10は、コンディショニング剤としての高い効力と、髪や皮膚に安定した皮膜を形成する能力により、ユニークです。帯電防止特性と幅広い製剤との適合性により、化粧品業界で好まれる選択肢となっています .
類似化合物との比較
Similar Compounds
Polyquaternium-7: Another quaternary ammonium compound used in personal care products.
Cationic Guar Gum: A natural polymer with conditioning properties similar to Polyquaternium-10.
Uniqueness of Polyquaternium-10
Polyquaternium-10 is unique due to its high efficacy as a conditioning agent and its ability to form a stable film on hair and skin. Its anti-static properties and compatibility with a wide range of formulations make it a preferred choice in the cosmetic industry .
特性
IUPAC Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927691-21-2 | |
| Record name | PQ-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PQ-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride](/img/structure/B7885397.png)






![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B7885453.png)

![4-[4-(3-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B7885494.png)
![[7-(3,4-Difluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885508.png)
![[7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885513.png)
![[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885516.png)
